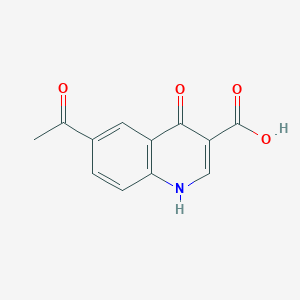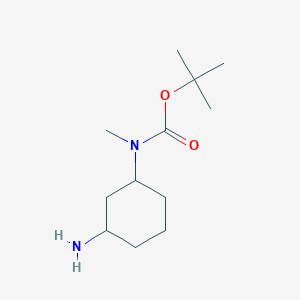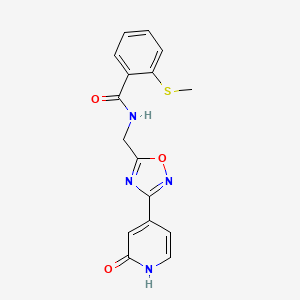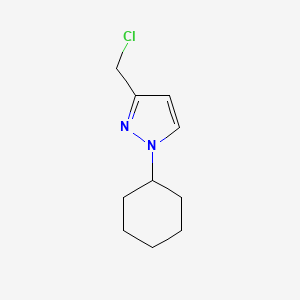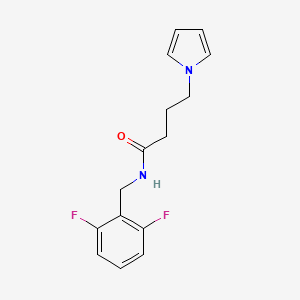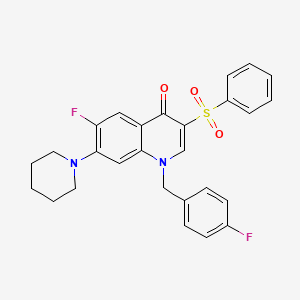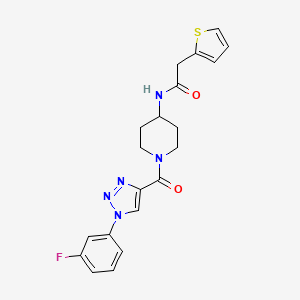![molecular formula C8H8ClN3O B2651777 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 2138371-15-8](/img/structure/B2651777.png)
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol” is a chemical compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines . It is a derivative of 1H-pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .作用机制
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol works by inhibiting the activity of enzymes called cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell division and are often overactive in cancer cells. By inhibiting CDKs, this compound can prevent cancer cells from dividing and proliferating. Additionally, this compound has been shown to modulate the activity of various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound can induce cell cycle arrest and apoptosis in tumor cells. In inflammation research, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological research, this compound can improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol has several advantages for lab experiments. It has high potency and selectivity for CDKs, making it a useful tool for studying the role of CDKs in various biological processes. Additionally, this compound has good pharmacokinetic properties, allowing for easy administration and dosing in animal models. However, this compound has some limitations, including its low solubility in aqueous solutions and potential toxicity at high doses.
未来方向
There are several future directions for research on 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound. Additionally, further research is needed to determine the optimal dosing and administration of this compound for various diseases. Finally, there is potential for this compound to be used in combination with other drugs for synergistic effects in the treatment of cancer, inflammation, and neurological disorders.
Conclusion:
This compound is a promising compound with potential applications in the treatment of cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of CDKs, which play a crucial role in cell division and proliferation. This compound has several advantages for lab experiments, including high potency and selectivity for CDKs, but also has some limitations, such as low solubility and potential toxicity at high doses. Future research on this compound will focus on developing more potent and selective CDK inhibitors, determining optimal dosing and administration, and exploring its potential use in combination with other drugs.
合成方法
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol can be synthesized through a multi-step process involving the reaction of 4-chloro-1,3-dimethyl-5-nitropyrazole with 2,3-dichloropyridine followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield this compound.
科学研究应用
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
4-chloro-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-4-7-5(9)3-6(13)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXHHOLXYZEPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B2651697.png)
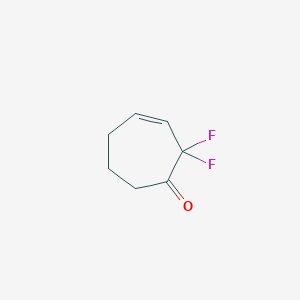
![4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2651699.png)
![N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2651701.png)
